

Raw materials for the synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite

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Compound of Interest

Compound Name: *Bis(2-cyanoethyl)
diisopropylphosphoramidite*

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An in-depth technical guide on the core raw materials for the synthesis of **Bis(2-cyanoethyl) diisopropylphosphoramidite**, designed for researchers, scientists, and drug development professionals.

Introduction

Bis(2-cyanoethyl) diisopropylphosphoramidite is a key reagent in the field of oligonucleotide synthesis. It serves as a phosphorylating agent, enabling the addition of a terminal phosphate group to the 3' or 5' hydroxyl of an oligonucleotide.[1] This function is critical for various biological applications, including gene construction, PCR, and mutagenesis, where a 5'-phosphate group is often required.[2] The chemical synthesis of this reagent is a multi-step process that demands careful control of reaction conditions and the use of high-purity, anhydrous raw materials to ensure a high yield of the final product.

The most common synthetic route involves a two-step process: first, the formation of a chlorophosphine intermediate, followed by its reaction with 2-cyanoethanol.[3][4] This guide provides a detailed overview of the primary raw materials, their properties, and the experimental protocols for the synthesis.

Core Raw Materials and Properties

The synthesis of **Bis(2-cyanoethyl) diisopropylphosphoramidite** relies on several key starting materials and solvents. The quantitative data for these core components are

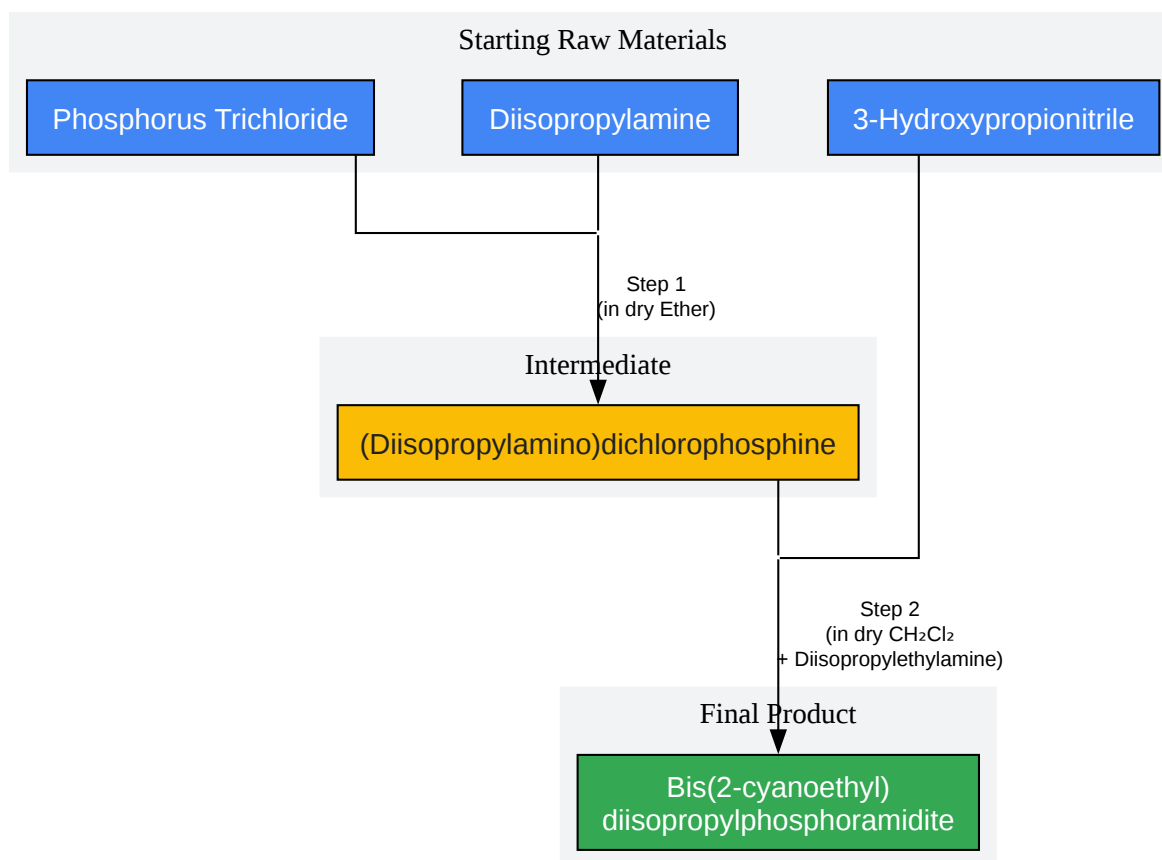
summarized in the table below.

Compound Name	Synonym(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Role in Synthesis
Phosphorus Trichloride	PCl ₃	7719-12-2	PCl ₃	137.33	Phosphorus source
Diisopropylamine	DIPA	108-18-9	C ₆ H ₁₅ N	101.19	Amine source for phosphoramidite
3-Hydroxypropionitrile	2-Cyanoethanol, Ethylene cyanohydrin	109-78-4	C ₃ H ₅ NO	71.08[5]	Cyanoethyl protecting group source[5]
Diisopropylethylamine	Hünig's base, DIPEA	7087-68-5	C ₈ H ₁₉ N	129.24	Non-nucleophilic base
Ethyl Ether (anhydrous)	Diethyl ether	60-29-7	C ₄ H ₁₀ O	74.12	Solvent
Dichloromethane (anhydrous)	Methylene chloride, DCM	75-09-2	CH ₂ Cl ₂	84.93	Solvent
Acetonitrile (anhydrous)	MeCN	75-05-8	C ₂ H ₃ N	41.05	Common solvent for phosphoramidites[6][7]

Synthesis Pathway and Experimental Protocols

The synthesis is typically performed in two main stages, under strictly anhydrous conditions to prevent hydrolysis of the reactive phosphorus intermediates.[4][8]

Logical Relationship of Raw Materials in Synthesis



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Caption: Synthesis pathway from raw materials to the final product.

Step 1: Synthesis of (Diisopropylamino)dichlorophosphine

This initial step involves the monoamination of phosphorus trichloride to form the key phosphine intermediate.^[8]

Experimental Protocol:

- A solution of phosphorus trichloride (PCl_3 , 1 equivalent) is prepared in dry ethyl ether under an inert argon atmosphere and cooled to a low temperature, typically between -40°C and -78°C .^{[3][8]}
- Diisopropylamine (2 equivalents) is added dropwise to the cooled PCl_3 solution over a period of one hour with vigorous stirring.^[8] It is crucial to maintain the low temperature during this addition to prevent side reactions. The formation of diisopropylamine hydrochloride precipitate will be observed.^[8]
- After the addition is complete, the reaction mixture is allowed to slowly warm to 0°C and is stirred overnight.^[8]
- The diisopropylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.^[8]
- The solvent (ethyl ether) is removed from the filtrate by distillation.^[8]
- The crude product is then purified by vacuum distillation to yield (Diisopropylamino)dichlorophosphine as a colorless liquid, which crystallizes at low temperatures.^{[3][8]}

Step 2: Synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite

The purified dichlorophosphine intermediate is then reacted with 2-cyanoethanol to yield the final product.^[3]

Experimental Protocol:

- The purified (Diisopropylamino)dichlorophosphine (1 equivalent) is dissolved in dehydrated dichloromethane (CH_2Cl_2).^[3]
- In the presence of a non-nucleophilic base such as diisopropylethylamine, 3-Hydroxypropionitrile (2-cyanoethanol, 2 equivalents) is added to the solution.^[3]

- The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques such as ^{31}P NMR spectroscopy.
- Upon completion, the reaction mixture is typically washed to remove salts and other impurities.
- The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude **Bis(2-cyanoethyl) diisopropylphosphoramidite**, which may be further purified if necessary.

Solvents and Reaction Environment

The success of phosphoramidite synthesis is highly dependent on the reaction environment.

- **Anhydrous Conditions:** All reagents and solvents must be strictly anhydrous (water content < 30 ppm, preferably < 10 ppm).[6] Water readily hydrolyzes the phosphorus (III) intermediates, leading to undesired byproducts and significantly lower yields.[4][8]
- **Inert Atmosphere:** Reactions are carried out under an inert atmosphere (e.g., dry argon or nitrogen) to prevent oxidation of the sensitive phosphorus compounds.[8]
- **Solvent Choice:** While the synthesis protocols often specify ethyl ether and dichloromethane, acetonitrile is the most common solvent for dissolving the final phosphoramidite product for its use in automated DNA synthesizers.[6][9] The choice of solvent can depend on the lipophilicity of the specific phosphoramidite.[6]

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